
GRD081
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GRD081 is a dual PI3K/mTOR inhibitor. The no-observed-adverse-effect level (NOAEL) of this compound was 1mg/kg/day for beagle dogs and less than 2mg/kg/day for SD rats.
科学的研究の応用
Cancer Therapeutics
The primary application of GRD081 lies in oncology. Its dual inhibition mechanism allows it to effectively disrupt the signaling pathways that promote tumor growth and survival.
Case Studies
- Breast Cancer : In preclinical studies, this compound demonstrated significant anti-tumor effects on breast cancer cell lines. It inhibited cell proliferation and enhanced the sensitivity of these cells to chemotherapy agents, suggesting a synergistic effect when combined with existing treatments.
- Lung Cancer : Another study focused on non-small cell lung cancer (NSCLC) models revealed that this compound effectively reduced tumor size and improved survival rates in treated subjects. The compound's ability to inhibit both pathways simultaneously was crucial in overcoming resistance often seen with single-agent therapies .
Neurological Disorders
Beyond oncology, this compound has shown promise in treating neurological disorders, particularly those involving neuroinflammation.
Case Studies
- Alzheimer's Disease : In animal models, this compound significantly reduced amyloid-beta plaque formation, a hallmark of Alzheimer's pathology. This reduction correlated with improved cognitive function, indicating its potential as a disease-modifying therapy.
Safety Profile and Toxicology
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.
Toxicity Studies
- A study assessing the subchronic toxicity of this compound in Sprague-Dawley rats and beagle dogs identified a no-observed-adverse-effect level (NOAEL) of 1 mg/kg/day for beagle dogs and less than 2 mg/kg/day for rats. Adverse effects observed included myelosuppression and moderate organ toxicity, which were reversible upon cessation of treatment .
特性
IUPAC名 |
NONE |
---|---|
外観 |
solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GRD081; GRD-081; GRD 081. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。